3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzenesulfonyl group, a benzyl group, and a methoxy-substituted benzothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
N-Benzylation: The final step involves the N-benzylation of the benzothiazole derivative using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
- 3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide
- 3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-2-propenamide
Uniqueness
3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-30-19-12-13-22-21(16-19)25-24(31-22)26(17-18-8-4-2-5-9-18)23(27)14-15-32(28,29)20-10-6-3-7-11-20/h2-13,16H,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNGDCMORQSTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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